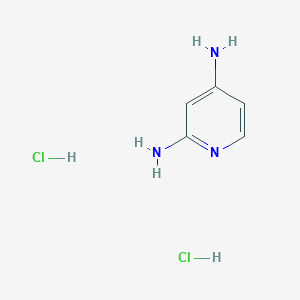

Pyridine-2,4-diamine Dihydrochloride

Description

Significance of Pyridine-2,4-diamine (B32025) Dihydrochloride (B599025) within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the field of chemistry, with pyridine (B92270) being a cornerstone of this class. Pyridine, a six-membered aromatic ring with one nitrogen atom, is isoelectronic with benzene (B151609) but exhibits distinct chemical properties due to the presence of the heteroatom. nih.gov The nitrogen atom imparts a dipole moment to the ring and influences its reactivity, making it a weak base. researchgate.net

The introduction of two amino groups to the pyridine ring, as in Pyridine-2,4-diamine, significantly enhances its chemical versatility. The amino groups are nucleophilic and can readily participate in a variety of chemical transformations. This diasubstituted pyridine is more electron-rich than pyridine itself, which can influence the regioselectivity of further substitution reactions. The dihydrochloride salt form offers improved stability and handling characteristics compared to the free base, making it a more convenient reagent in many synthetic applications.

The pyridine nucleus is a key component in many biologically active molecules, including vitamins like niacin and pyridoxine, and coenzymes. nih.gov The ability of the pyridine nitrogen to form hydrogen bonds is a crucial factor in the interaction of these molecules with biological targets. Consequently, the incorporation of the Pyridine-2,4-diamine dihydrochloride scaffold into larger molecules is a strategic approach in the design of new therapeutic agents.

Pyridine-2,4-diamine and Related Diaminopyridines as Foundational Chemical Building Blocks

This compound and its related diaminopyridine isomers are considered foundational building blocks in organic and medicinal chemistry. wikipedia.org These small, functionalized molecules serve as starting materials for the construction of more elaborate molecular architectures. The presence of multiple reactive sites allows for a modular approach to synthesis, where different functionalities can be introduced in a stepwise manner to create a diverse library of compounds.

The utility of diaminopyrimidines, a closely related class of compounds, in medicinal chemistry is well-documented, particularly in the development of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 2,4-diaminopyrimidine (B92962) scaffold has been successfully employed in the design of potent and selective kinase inhibitors. nih.gov For instance, derivatives of 2,4-diaminopyrimidine have been synthesized and evaluated as inhibitors of Aurora kinases, which are key regulators of cell division and are considered important targets in oncology. nih.gov

The synthesis of various heterocyclic systems can be achieved using Pyridine-2,4-diamine as a precursor. For example, it can be a key component in multi-component reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. rsc.orgresearchgate.net This approach is highly valued in drug discovery for its ability to rapidly generate chemical diversity.

| Building Block | Key Structural Features | Prominent Applications in Synthesis |

|---|---|---|

| This compound | Pyridine ring with amino groups at positions 2 and 4; Dihydrochloride salt | Precursor for kinase inhibitors, synthesis of fused heterocyclic systems, building block for medicinal chemistry. |

| 2,4-Diaminopyrimidine | Pyrimidine (B1678525) ring with amino groups at positions 2 and 4 | Scaffold for DHFR inhibitors, development of anticancer and antimicrobial agents. nih.govmdpi.com |

| 3,4-Diaminopyridine | Pyridine ring with amino groups at positions 3 and 4 | Used in the synthesis of compounds for neurological disorders. |

Research Trajectories and Emerging Areas for this compound

The research involving this compound continues to evolve, with several promising trajectories emerging. A significant area of focus remains the development of novel kinase inhibitors for the treatment of cancer and other diseases. The 2,4-diamino substitution pattern has proven to be a successful motif for targeting the ATP-binding site of various kinases. nih.gov Researchers are actively exploring the synthesis of new derivatives by modifying the pyridine ring and the amino groups to enhance potency, selectivity, and pharmacokinetic properties. For example, a series of 2,4-diaminopyridine derivatives have been investigated as potential positron emission tomography (PET) tracers for neuropeptide Y Y1 receptors, which could aid in the diagnosis and treatment of various diseases. mdpi.com

Another burgeoning area of research is the use of this compound in the synthesis of compounds targeting infectious diseases. For instance, derivatives of diaminopyrimidines have been explored as inhibitors of dihydrofolate reductase (DHFR) in pathogens, an enzyme essential for their survival. mdpi.com This approach has shown promise in the development of new antibacterial and antimalarial agents.

The versatility of this compound in multicomponent reactions is also an area of active investigation. rsc.org The development of novel, efficient, and environmentally friendly synthetic methodologies for the construction of complex heterocyclic systems from simple building blocks is a key goal in modern organic chemistry. The ability of this compound to participate in these reactions makes it a valuable tool for the rapid generation of compound libraries for high-throughput screening in drug discovery.

Furthermore, the exploration of the photophysical properties of derivatives synthesized from this compound is an emerging field. The pyridine nucleus can be a component of fluorescent molecules, and the introduction of different substituents can be used to tune their absorption and emission characteristics. researchgate.net This could lead to applications in areas such as bioimaging and sensor technology.

| Derivative Class | Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| 2,4-Diaminopyrimidine Derivatives | Aurora Kinase Inhibitors (Anticancer) | Compound 11c showed high cytotoxicity against tumor cell lines with IC50 values of 0.5-4.0 μM and over 35-fold selectivity for Aurora A over Aurora B. | nih.gov |

| 2,4-Diaminopyridine Derivatives | Neuropeptide Y Y1 Receptor PET Tracers | Advanced derivatives were identified as promising candidates for PET tracers, demonstrating the utility of the scaffold in diagnostic applications. | mdpi.com |

| Pyridine Dicarbonitriles | Prion Disease Therapeutics | Several compounds showed inhibition of PrPSc formation, with some exhibiting EC50s in the low micromolar range. | acs.org |

| Pyrazolyl Pyridine Conjugates | PIM-1 Kinase Inhibitors (Anticancer) | Compounds 5 and 10 showed potent PIM-1 inhibition with IC50 values of 64.6 nM and 34.6 nM, respectively. | nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H9Cl2N3 |

|---|---|

Molecular Weight |

182.05 g/mol |

IUPAC Name |

pyridine-2,4-diamine;dihydrochloride |

InChI |

InChI=1S/C5H7N3.2ClH/c6-4-1-2-8-5(7)3-4;;/h1-3H,(H4,6,7,8);2*1H |

InChI Key |

QPRADDRNEBKLSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1N)N.Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine 2,4 Diamine Dihydrochloride and Its Structural Analogs

Established Preparative Routes

Established methods for synthesizing the diaminopyridine core often rely on foundational organic reactions, including nucleophilic aromatic substitution, reduction of nitro compounds, and multi-component condensations. These routes are valued for their reliability and use of accessible starting materials.

Nucleophilic Aromatic Substitution Strategies (e.g., from Halonitropyridines)

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of aminopyridines. wikipedia.org The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups, is susceptible to attack by nucleophiles. gcwgandhinagar.com This strategy is frequently employed to introduce amino groups onto the pyridine or pyrimidine (B1678525) core by displacing a halide or other suitable leaving group.

A common approach begins with a readily available halopyridine, such as 2-chloropyridine (B119429). google.com This starting material can be oxidized to its N-oxide, followed by nitration to introduce a nitro group, which further activates the ring for nucleophilic attack. google.com For instance, 2-chloro-4-nitropyridine (B32982) oxynitride can react with an amine, like benzylamine (B48309), to substitute the chloro group. google.com Subsequent chemical steps can then yield the desired diaminopyridine structure. Another direct method involves the reaction of 2-chloro-4-aminopyridine with ammonia (B1221849) under copper sulfate (B86663) catalysis, although this may require high temperatures and pressures. google.com

For structural analogs like 2,4-diaminopyrimidines, a similar SNAr strategy is effective. The synthesis can involve the sequential substitution of two leaving groups. acs.org For example, 4-chloro-2-methylthiopyrimidines can be oxidized to the more reactive sulfone intermediate. acs.org This allows for sequential aromatic nucleophilic substitution with various amines to build the 2,4-diaminopyrimidine (B92962) scaffold. acs.org

| Starting Material | Nucleophile/Reagents | Product Type | Ref. |

| 2-Chloropyridine | 1. Oxidant (e.g., H₂O₂) 2. Nitrating mixture 3. Amine | 2-Amino-4-nitropyridine derivative | google.com |

| 2-Chloro-4-aminopyridine | Ammonia, Copper sulfate | 2,4-Diaminopyridine | google.com |

| 4-Chloro-2-methylthiopyrimidine | 1. Oxidant 2. Various amines | 2,4-Diaminopyrimidines | acs.org |

Reduction of Nitro-Pyridines to Diaminopyridines

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of diaminopyridines. This step often follows the introduction of a nitro group via nitration, which serves to activate the ring and as a precursor to the amine functionality.

Following the formation of a nitro-substituted pyridine, such as 2-amino-4-nitropyridine oxynitride, a reduction step is performed to yield the final diamine product. google.com This is typically achieved through catalytic hydrogenation or by using reducing agents like iron in the presence of an acid. orgsyn.orgsemanticscholar.org For example, 2-amino-3-nitropyridine (B1266227) can be reduced using iron powder in acidified ethanol. orgsyn.org Similarly, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids like hydrochloric or sulfuric acid has been shown to produce 4-aminopyridine (B3432731) in high yields. semanticscholar.org The choice of reducing agent and conditions is critical to avoid side reactions and ensure a high yield of the desired diaminopyridine. semanticscholar.org

| Nitro-Pyridine Precursor | Reducing Agent/Catalyst | Product | Ref. |

| 2-Amino-4-nitropyridine oxynitride | Metal catalyst | 2,4-Diaminopyridine | google.com |

| 2-Amino-3-nitropyridine | Iron, aqueous acidified ethanol | 2,3-Diaminopyridine (B105623) | orgsyn.org |

| 4-Nitropyridine-N-oxide | Iron, mineral acids (HCl or H₂SO₄) | 4-Aminopyridine | semanticscholar.org |

Multi-Component Condensation Reactions for Substituted Pyridine Synthesis

Multi-component reactions (MCRs) offer an efficient pathway to complex, highly substituted pyridines and their analogs by combining three or more starting materials in a single step. acsgcipr.org Classical examples include the Hantzsch and Bohlmann-Rahtz pyridine syntheses. acsgcipr.orgwhiterose.ac.uk

The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source, which initially forms a dihydropyridine (B1217469) that must be subsequently oxidized to the final pyridine product. youtube.com A related approach, the Guareschi-Thorpe reaction, utilizes condensation of cyanoacetamides with 1,3-dicarbonyls and an ammonium (B1175870) source to directly yield functionalized pyridones. researchgate.net

More modern MCRs have been developed for synthesizing pyridine derivatives. A three-component condensation of an aldehyde, malononitrile, and a thiol in the presence of a catalyst like DABCO or an ionic liquid can produce 2-amino-3,5-dicyano-6-sulfanyl pyridines. tandfonline.com Another advanced method is a two-pot, three-component procedure based on a catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions to form diverse tri- and tetrasubstituted pyridines. whiterose.ac.uk

| Reaction Name/Type | Key Reactants | Product Type | Ref. |

| Hantzsch Synthesis | Aldehyde, β-ketoester, ammonia source | Dihydropyridine (requires oxidation) | youtube.com |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl, ammonium source | Hydroxy-cyanopyridines | researchgate.net |

| Three-Component Condensation | Aldehyde, malononitrile, thiophenol | 2-Amino-3,5-dicyano-6-sulfanyl pyridines | tandfonline.com |

| Aza-Wittig/Diels-Alder | Aldehyde, α,β-unsaturated acid, enamine | Tri- and tetrasubstituted pyridines | whiterose.ac.uk |

Photochemically Induced Substitution Reactions

Photochemistry provides unique pathways for the synthesis and functionalization of pyridine rings, often under mild conditions and without the need for traditional catalysts. These reactions typically involve the generation of radical intermediates upon irradiation with light.

A notable example is the purple light-promoted radical coupling of bromopyridines with Grignard reagents. organic-chemistry.org This method allows for the formation of alkyl- and aryl-substituted pyridines without a transition metal catalyst, proceeding through a single electron transfer (SET) from the Grignard reagent to the bromopyridine stimulated by the light. organic-chemistry.org Another approach involves the photochemical functionalization of pyridines with radicals derived from allylic C-H bonds, which harnesses the reactivity of pyridinyl radicals generated from the reduction of pyridinium (B92312) ions. acs.org A metal-free, deoxygenative three-component reaction involving alcohols, styrenes, and cyanopyridines can be promoted by a photocatalyst under blue LED irradiation to yield substituted pyridines. chemistryviews.org These photochemically induced reactions expand the toolkit for creating substituted pyridines through novel mechanistic pathways. researchgate.net

Advanced Synthetic Approaches

To overcome the limitations of classical methods and improve efficiency, selectivity, and substrate scope, advanced synthetic approaches, particularly those employing catalysis, have been developed.

Catalytic Synthesis of Pyridine Derivatives

Catalysis plays a pivotal role in modern organic synthesis, enabling the construction of complex pyridine derivatives with high precision and efficiency. researchgate.net Both homogeneous and heterogeneous catalysts are employed in a variety of transformations.

Transition metal catalysis is widely used. For instance, a rhodium-catalyzed one-pot sequence involving C-H activation, electrocyclization, and aromatization can convert α,β-unsaturated imines and alkynes into highly substituted pyridines. nih.gov Palladium catalysts, combined with a solid acid like K-10 montmorillonite, can facilitate a domino cyclization-oxidative aromatization to produce pyridines under microwave irradiation. organic-chemistry.org Magnetically recoverable nano-catalysts have also emerged as efficient and reusable options for multi-component reactions that form pyridine derivatives. nih.gov

Organocatalysis offers a metal-free alternative. A synergistic approach using a copper(I) salt and a secondary amine can catalyze the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes to give a variety of substituted pyridines under mild conditions. organic-chemistry.org

| Catalyst Type | Reaction Description | Substrates | Ref. |

| Rhodium Catalyst | C-H activation/electrocyclization/aromatization | α,β-Unsaturated imines, alkynes | nih.gov |

| Palladium/Solid Acid | Domino cyclization-oxidative aromatization | Enamides, alkynes | organic-chemistry.org |

| Magnetic Nano-catalyst | Multi-component condensation | Aldehydes, malononitrile, ammonium acetate | nih.gov |

| Copper(I)/Amine (Organocatalysis) | [3+3] Condensation | O-acetyl ketoximes, α,β-unsaturated aldehydes | organic-chemistry.org |

Metal-Free and Mild Reaction Conditions

The development of synthetic methods that avoid the use of transition metals is a significant goal in modern chemistry, aiming for more sustainable and cost-effective processes. For the synthesis of diaminopyridine analogs, several metal-free strategies under mild conditions have been explored.

One prominent approach involves the direct C-H amination of the pyridine ring. Researchers have developed multifunctional reagents capable of converting pyridines into Boc-protected 2-aminopyridines with high site selectivity. acs.org These reactions can be performed under gentle conditions and are tolerant of a wide array of functional groups. acs.org The mechanism for such transformations can involve the initial activation of the pyridine ring with an electrophilic reagent, such as triflic anhydride (B1165640) (Tf₂O), to form a pyridinium triflyl salt. This intermediate is then susceptible to nucleophilic attack by an aminating agent, followed by a base-mediated elimination to restore aromaticity. nih.gov

The classic Chichibabin reaction, which uses sodium amide to aminate pyridines, is a well-known metal-free method. youtube.com However, it often requires high reaction temperatures. youtube.com Milder variations have been developed for specific substrates. For instance, highly reactive nitropyridines can be aminated at room temperature using hydroxylamine (B1172632) under alkaline conditions. youtube.com These methods highlight a move towards conditions that are less energy-intensive and more compatible with sensitive functional groups.

A summary of representative metal-free amination conditions is presented below.

| Reagent System | Substrate Type | Conditions | Product Type |

| Multifunctional Aminating Reagent | General Pyridines | Mild, benchtop conditions | Boc-protected 2-aminopyridines acs.org |

| Hydroxylamine / Base | Nitropyridines | Room temperature | Aminonitropyridines youtube.com |

| Sodium Amide (Chichibabin) | Unactivated Pyridines | High Temperature (e.g., 140-150 °C) | 2-Aminopyridines youtube.com |

Strategies Utilizing Pyridine N-Oxide Intermediates for Regioselective Substitution

The use of pyridine N-oxide intermediates is a powerful strategy for controlling the position of substitution on the pyridine ring. Oxidation of the pyridine nitrogen atom activates the ring, particularly at the C2 and C4 positions, towards nucleophilic attack. researchgate.net This allows for regioselective amination that might otherwise be difficult to achieve.

A notable method involves the amination of 3,5-disubstituted pyridine N-oxides. In this process, the N-oxide is activated with an agent like tosyl chloride (TsCl) in the presence of a base. researchgate.net An ammonia surrogate, such as saccharin (B28170) or potassium phthalimide, then acts as the nitrogen nucleophile. nih.govacs.orgresearchgate.net The reaction proceeds under mild conditions and delivers the aminated product with high regioselectivity. acs.org A subsequent hydrolysis step, often with an acid like HCl, removes the protecting group (e.g., saccharin or phthaloyl) to reveal the free amino group, which can also facilitate the one-pot formation of the corresponding hydrochloride salt. researchgate.netacs.org

The table below outlines a typical reaction using this strategy.

Table 1: Regioselective Amination of a Pyridine N-Oxide Derivative Based on the optimized reaction conditions described in the literature. researchgate.net

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Activation & Amination | Pyridine N-oxide (1.0 equiv), saccharin (1.1 equiv), ⁱPr₂EtN (2.0 equiv), TsCl (1.2 equiv), CH₂Cl₂ | Activation of the N-oxide and regioselective introduction of the nitrogen nucleophile at 0 °C. researchgate.net |

| 2. Deprotection | Aqueous HCl or H₂SO₄ | Hydrolysis of the saccharin adduct at 60–80 °C to yield the aminopyridine. researchgate.net |

A patented method for producing Pyridine-2,4-diamine (B32025) specifically utilizes a pyridine N-oxide intermediate. google.com The synthesis starts with 2-chloropyridine, which undergoes a sequence of reactions:

Oxidation: 2-chloropyridine is oxidized to 2-chloropyridine N-oxide. google.com

Nitration: The N-oxide is nitrated with a mixed acid, which directs the nitro group to the 4-position, yielding 2-chloro-4-nitropyridine N-oxide. google.com

Amination/Substitution: The chloro group at the 2-position is substituted, for example, with benzylamine to give 2-benzylamino-4-nitropyridine N-oxide. google.com

Deprotection: The benzyl (B1604629) group is removed under acidic conditions. google.com

Reduction: Finally, the nitro group at the 4-position is reduced to an amino group using a metal catalyst, affording the final 2,4-diaminopyridine product. google.com

Synthesis of Dihydrochloride (B599025) Salts of Diaminopyridines

Diaminopyridines are basic compounds due to the lone pairs of electrons on the nitrogen atoms of the pyridine ring and the two amino groups. They readily react with strong acids to form stable salts. The synthesis of the dihydrochloride salt involves treating the Pyridine-2,4-diamine free base with at least two molar equivalents of hydrochloric acid (HCl).

The formation of a hydrochloride salt serves several practical purposes. It can significantly enhance the aqueous solubility of the compound and often improves its stability and ease of handling compared to the free base. nih.gov The salt is typically isolated as a crystalline solid by precipitation from a suitable solvent system.

Chemical Reactivity and Derivatization Pathways of Pyridine 2,4 Diamine Dihydrochloride

Fundamental Reaction Profiles

The fundamental reactions of Pyridine-2,4-diamine (B32025) involve transformations of the pyridine (B92270) ring and its substituents, including oxidation, reduction, and substitution reactions. The presence of two amino groups at positions 2 and 4 significantly influences the regioselectivity and feasibility of these transformations compared to unsubstituted pyridine.

Oxidation Reactions of Diaminopyridines

The oxidation of pyridine derivatives can occur at the ring nitrogen atom. wikipedia.org Similar to tertiary amines, the nitrogen in the pyridine ring is susceptible to oxidation by reagents like hydrogen peroxide or peracids, leading to the formation of Pyridine-N-oxides. wikipedia.orgpharmaguideline.com This transformation is significant as it can alter the electronic properties of the ring, making it more amenable to certain substitution reactions. wikipedia.org

While aniline (B41778) and its derivatives are often prone to oxidation, the 2-aminopyridine (B139424) moiety is considered more stable and has a reduced potential for oxidation into reactive nitroso species. nih.gov However, specific oxidizing agents can be employed to functionalize the pyridine core. For instance, the oxidation of substituted pyridines to their N-oxide derivatives is a key step in various synthetic pathways, sometimes requiring potent reagent combinations for electron-deficient rings. dntb.gov.ua

Table 1: Oxidation Reactions of Pyridine Derivatives

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Pyridine | Peracid (RCO₃H) | Pyridine N-oxide | wikipedia.org |

| 2,6-Dichloropyridine | Trifluoromethanesulfonic anhydride (B1165640)/Sodium percarbonate | 2,6-Dichloropyridine N-oxide | dntb.gov.ua |

This table illustrates general oxidation reactions on the pyridine core, which are applicable to diaminopyridines.

Reduction Reactions of Pyridine-2,4-diamine

The pyridine ring, being electron-deficient, can undergo reduction. pharmaguideline.com The most significant reduction reaction is the hydrogenation of the aromatic ring to form the corresponding piperidine (B6355638) derivative. This transformation typically requires catalysts such as Rhodium on carbon (Rh/C) or Palladium on carbon (Pd/C) under hydrogen pressure. nih.gov For example, the related isomer 3,5-diaminopyridine can be hydrogenated to the diaminopiperidine derivative at high pressure. nih.gov The formation of a positive charge on the ring nitrogen, through protonation or alkylation, can increase the ring's reactivity towards reduction. wikipedia.org

In addition to ring reduction, functional groups on the pyridine ring can also be reduced. For instance, nitro groups, which can be introduced onto the ring, are readily reduced to amino groups using standard conditions like catalytic hydrogenation (e.g., H₂ with Pd/C). dntb.gov.uanih.gov

Nucleophilic Substitution Patterns on the Pyridine Ring

The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen). wikipedia.orgslideshare.net This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the anionic Meisenheimer intermediate formed during the reaction. stackexchange.com In this intermediate, a resonance structure can be drawn where the negative charge resides on the nitrogen, a stabilizing feature not possible with attack at the 3-position. stackexchange.com

For Pyridine-2,4-diamine, the positions for nucleophilic attack are already occupied by amino groups. Therefore, SNAr reactions typically require a derivative with a good leaving group, such as a halogen, at the 2-, 4-, or 6-positions. quimicaorganica.orgnih.gov Fluoropyridines are noted to be significantly more reactive in SNAr reactions than their chloro- or bromo- counterparts. nih.gov

Recent advancements have shown that even an amino group can act as a leaving group in catalytic SNAr reactions. thieme-connect.de Using a ruthenium(II) catalyst, 2-aminopyridines can undergo amination where the original amino group is displaced by another amine. thieme-connect.deresearchgate.net This method proceeds via a transient η⁶-pyridine complex that enhances the electrophilicity of the ring. thieme-connect.de

Table 2: Regioselectivity in Pyridine Substitution

| Reaction Type | Favored Positions | Rationale | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 2, 4 | Stabilization of anionic intermediate by ring nitrogen. | wikipedia.orgstackexchange.com |

Electrophilic Substitution Patterns on the Pyridine Ring

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene (B151609). wikipedia.orgquimicaorganica.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack, making its reactivity comparable to that of nitrobenzene. wikipedia.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. rsc.org

When EAS does occur, it proceeds preferentially at the 3- and 5-positions. slideshare.netquimicaorganica.org Attack at the 2- or 4-positions would generate a highly unstable cationic intermediate (a resonance contributor) with a positive formal charge on the electron-deficient nitrogen atom. quimicaorganica.org

In Pyridine-2,4-diamine, the two amino groups are strong activating, ortho-, para-directing groups. Both the 2-amino and 4-amino groups direct incoming electrophiles to the 3- and 5-positions. This synergistic effect strongly activates the 3- and 5-positions towards electrophilic attack, such as halogenation or nitration, provided the reaction conditions can overcome the inherent deactivation by the ring nitrogen. Acid-catalyzed hydrogen exchange, a form of EAS, has been observed at the 3-position of 2-aminopyridine derivatives. rsc.org It is important to note that Friedel-Crafts alkylations and acylations are generally not feasible, as the Lewis acid catalysts tend to complex with the basic nitrogen atom. quimicaorganica.org

Reactions with Lewis Acids

The lone pair of electrons on the pyridine ring nitrogen is not delocalized within the aromatic system and is readily available to react with Lewis acids. pharmaguideline.com This is a characteristic reaction of tertiary amines and pyridines. wikipedia.org Pyridine-2,4-diamine reacts with Lewis acids, including protons (from Brønsted acids), metal ions, and other electron-deficient species, at the ring nitrogen to form pyridinium (B92312) salts. wikipedia.orgpharmaguideline.com This protonation or complexation is often the first step in many reactions and can significantly alter the reactivity of the molecule. nih.gov The exocyclic amino groups also possess basic character, but the ring nitrogen is generally the most basic site and reacts preferentially. Molecules containing the aminopyridine scaffold can act as Lewis bases to form stable complexes with metal ions. mdpi.com

Formation of Functionalized Derivatives

The distinct reactivity patterns of Pyridine-2,4-diamine Dihydrochloride (B599025) make it a versatile precursor for a wide range of functionalized derivatives. Both the pyridine ring and the exocyclic amino groups serve as handles for synthetic modification.

One common strategy involves electrophilic substitution at the activated 3- and/or 5-positions. For instance, halogenation at these positions can introduce a functional group that subsequently participates in cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This approach is widely used to append various aryl or alkyl groups to the pyridine core, as demonstrated in the synthesis of complex 2,4-diaminopyrimidine-based molecules. nih.govmdpi.com

The amino groups themselves are key reaction sites. They can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. mdpi.com They can also undergo alkylation or react with carbonyl compounds to form imines, which can then be involved in further cyclization reactions to construct fused heterocyclic systems like pteridines. nih.gov The amino groups can also be used as nucleophiles to displace leaving groups on other molecules, for example, in the synthesis of complex ligands by reacting with a scaffold molecule. acs.org

Furthermore, the entire molecular structure can be modified. After protecting the reactive amino groups (e.g., as Boc derivatives), the pyridine ring can be reduced to the corresponding piperidine structure, offering a scaffold with a different three-dimensional geometry. nih.gov The synthesis of derivatives often involves a multi-step sequence that leverages several of these fundamental reactions, such as the transformation of a related starting material, 2,4-diamino-6-hydroxypyrimidine, which is first chlorinated, then undergoes nucleophilic substitution, followed by iodination and a Suzuki coupling to build a complex final product. mdpi.com

Table 3: Examples of Derivatization Reactions

| Reaction Type | Reagents | Position(s) Involved | Product Type | Reference |

|---|---|---|---|---|

| Acylation | Benzoyl Chloride | 2-NH₂, 4-NH₂ | N,N'-diacyl derivative | mdpi.com |

| Halogenation & Coupling | N-Iodosuccinimide, then Ar-B(OH)₂/Pd catalyst | 5 | 5-Aryl-2,4-diaminopyridine | mdpi.com |

| Condensation/Cyclization | Phenacyl Bromide | 2-NH₂, 4-NH₂ | Fused heterocycles (e.g., Pteridines) | nih.gov |

| Ring Reduction | H₂ / Rh-C | Pyridine Ring | 2,4-Diaminopiperidine | nih.gov |

Amino Group Functionalization and Substitution Chemistry

The two amino groups of pyridine-2,4-diamine exhibit different reactivity based on their position on the pyridine ring. The amino group at position 2 is influenced by the ring nitrogen, while the group at position 4 behaves more like a typical arylamine. This difference allows for selective functionalization under controlled conditions.

Functionalization can be achieved through various reactions, including acylation, alkylation, and arylation. For instance, reactions with acyl chlorides or anhydrides can lead to mono- or di-acylated products. The regioselectivity of these reactions can often be controlled by the reaction conditions.

Furthermore, the diamine can participate in nucleophilic aromatic substitution (SNAr) reactions. While the amino groups themselves are activating, the pyridine ring can be further functionalized. For example, related diaminopyrimidine compounds undergo iodination using N-iodosuccinimide, followed by Suzuki coupling reactions with various phenylboronic acids to introduce aryl groups at specific positions. nih.gov This methodology highlights a pathway for C-C bond formation, significantly expanding the structural diversity of derivatives obtainable from the core diamine structure.

A common strategy for creating complex derivatives involves the substitution of a halogenated precursor. In syntheses related to 2,4-diaminopyrimidine (B92962), a 2-amino-4-chloropyrimidine (B19991) is often used as a starting material, which is then aminated to form the diamine structure. google.com This indicates that the reverse reaction, the conversion of an amino group to a leaving group, while challenging, is a conceptual pathway for substitution. More practically, the existing amino groups are used to build upon the scaffold. For example, palladium-catalyzed reactions are frequently employed to form C-N bonds by coupling aryl halides with amino-pyridines. researchgate.net

Table 1: Examples of Substitution Reactions on Related Amino-pyrimidine Scaffolds

| Reactant | Reagents | Product Type | Key Transformation | Reference |

|---|---|---|---|---|

| 2,4-diamino-6-chloropyrimidine | Substituted methanols, NaH, DMSO/THF | 2,4-diamino-6-substituted pyrimidines | Nucleophilic substitution of chlorine | nih.gov |

| 2,4-diamino-6-substituted pyrimidines | N-Iodosuccinimide (NIS), Acetonitrile | 2,4-diamino-5-iodo-6-substituted pyrimidines | Electrophilic iodination at C5 | nih.gov |

| 2,4-diamino-5-iodo-6-substituted pyrimidines | Phenylboronic acids, Pd(dbpf)Cl2, K2CO3 | 2,4-diamino-5-aryl-6-substituted pyrimidines | Suzuki cross-coupling | nih.gov |

| 2-chloro-4,6-dimethylpyrimidine | Substituted anilines, Microwave | 2-anilinopyrimidines | Nucleophilic aromatic substitution (SNAr) | researchgate.net |

Intramolecular Cyclization Reactions (e.g., Imidazopyridines, Triazolopyridines)

The adjacent amino group and ring nitrogen in pyridine-2,4-diamine make it an ideal precursor for synthesizing fused heterocyclic systems through intramolecular cyclization. These reactions lead to the formation of valuable scaffolds like imidazo[1,2-a]pyridines and nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridines.

Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of a 2-aminopyridine derivative with a molecule containing a two-carbon unit that can cyclize onto the pyridine N-1 and the amino group at C-2. A novel method involves a NaIO₄/TBHP-promoted (3+2) cycloaddition reaction between 2-aminopyridines and propargyl alcohols. nih.govrsc.org The proposed mechanism involves the oxidation of the propargyl alcohol, followed by an intermolecular addition of the 2-aminopyridine, and subsequent oxidative intramolecular cyclization to yield the C3-carbonylated imidazopyridine product. nih.gov This approach demonstrates high functional group tolerance and produces moderate yields. nih.govrsc.org Photochemical methods, using catalysts like Eosin Y or iridium complexes, have also been developed for the C-H functionalization of the imidazopyridine scaffold once formed. nih.gov

Triazolopyridines: Triazolopyridines are another important class of fused heterocycles accessible from diaminopyridine precursors. The synthesis of the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine ring system can be achieved from 2-aminopyridines by reacting them with reagents that provide a C-N unit. One method involves the cyclization of N-(pyrid-2-yl)formamidoximes using trifluoroacetic anhydride. organic-chemistry.org Another powerful strategy is the PIFA-mediated or I₂/KI-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which proceeds through an oxidative N-N bond formation to give the desired triazole ring in high yields. organic-chemistry.org

The isomeric nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine system is typically synthesized from 2-hydrazinylpyridine precursors. nih.govorganic-chemistry.org These precursors can be reacted with various one-carbon units like formic acid or orthoesters to facilitate cyclization. nih.gov An electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates provides an alternative, metal-free route to 3-amino- nih.govnih.govresearchgate.net-triazolo[4,3-a]pyridines. organic-chemistry.org

Table 2: Selected Cyclization Pathways to Fused Pyridine Heterocycles

| Target Scaffold | Precursor | Key Reagents/Conditions | Reaction Type | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine | 2-Aminopyridine + Propargyl alcohol | NaIO4 / TBHP, 120 °C | (3+2) Cycloaddition | nih.govrsc.org |

| nih.govnih.govresearchgate.netTriazolo[1,5-a]pyridine | N-(pyridin-2-yl)benzimidamide | PIFA or I2/KI | Oxidative N-N bond formation | organic-chemistry.org |

| nih.govnih.govresearchgate.netTriazolo[4,3-a]pyridine | 2-Hydrazinylpyridine + Isothiocyanate | Electrochemical desulfurative cyclization | Cyclization | organic-chemistry.org |

| nih.govnih.govresearchgate.netTriazolo[4,3-a]pyridine | 2-Hydrazinylpyridine + Hydrazide | Pd-catalyzed addition, then dehydration (Microwave) | Condensation/Cyclization | organic-chemistry.org |

Schiff Base Ligand Generation from Diaminopyridines

Pyridine-2,4-diamine readily reacts with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (-C=N-). youtube.com Given the two amino groups in the starting material, reactions with one or two equivalents of a carbonyl compound can lead to mono- or di-substituted Schiff base products, respectively.

The formation of these ligands is often catalyzed by a small amount of acid. youtube.com The resulting Schiff bases are highly valuable as polydentate ligands in coordination chemistry. The imine nitrogen and the pyridine ring nitrogen can coordinate to metal ions, forming stable metal complexes. researchgate.netnih.gov

Research on the related 2,6-diaminopyridine (B39239) has shown that its condensation with 2-hydroxybenzaldehyde yields a Schiff base ligand that coordinates with Co(II) and Cu(II) ions through the azomethine (imine) nitrogen. researchgate.net Similarly, Schiff bases derived from 2,3-diaminopyridine (B105623) and various benzaldehydes have been synthesized and characterized. arkat-usa.org These compounds are effective multidentate ligands capable of forming stable complexes with a variety of transition metals. researchgate.net The electronic properties of the Schiff base, and thus the resulting metal complex, can be tuned by changing the substituents on the aldehyde or ketone precursor.

Table 3: Schiff Base Formation from Diaminopyridines

| Diamine Reactant | Carbonyl Reactant | Product | Key Feature | Reference |

|---|---|---|---|---|

| 2,6-Diaminopyridine | 2-Hydroxybenzaldehyde | Bis(2-hydroxybenzylidene)-2,6-diaminopyridine | Formation of a tetradentate ligand | researchgate.net |

| 2,3-Diaminopyridine | Substituted Benzaldehydes | 2-Amino-3-(phenylimino)pyridine derivatives | Regioselective imine formation | arkat-usa.org |

| 4,4-Diaminodiphenyl ether | Vanillin | Schiff base with two imine groups | Used as a detector for Cu2+ ions |

Reactivity with Common Solvents and Reagents (e.g., Dichloromethane)

While often considered a relatively inert solvent, dichloromethane (B109758) (DCM) can react with pyridine and its derivatives under ambient conditions. The reaction proceeds via two consecutive SN2 reactions, where the nucleophilic pyridine nitrogen displaces a chloride ion from DCM. nih.gov The reaction with a second pyridine molecule is significantly faster than the first, leading to the formation of a methylenebispyridinium dichloride salt. nih.gov

For Pyridine-2,4-diamine, the presence of two nucleophilic amino groups in addition to the ring nitrogen complicates this reactivity. The amino groups increase the electron density of the pyridine ring, enhancing its nucleophilicity and making it more susceptible to reaction with electrophiles like DCM. While specific studies on the reaction between Pyridine-2,4-diamine and DCM are scarce, it is plausible that similar quaternization reactions could occur at the ring nitrogen. Furthermore, the exocyclic amino groups could also potentially react with DCM, although N-alkylation by DCM is generally less common than quaternization of the ring nitrogen.

In practice, dichloromethane is frequently used as a solvent for reactions involving diaminopyrimidine derivatives, often without reported complications. For example, it has been used as a solvent for the extraction of reaction products and in reactions involving the addition of various reagents to diaminopyrimidine scaffolds. nih.gov This suggests that under many standard laboratory conditions (e.g., room temperature, short reaction times), the reaction between the dissolved aminopyridine and the solvent is slow enough to be negligible. However, for long-term storage or reactions conducted at elevated temperatures, the potential for side-product formation with DCM should be considered.

Coordination Chemistry of Pyridine 2,4 Diamine Dihydrochloride As a Ligand

Ligand Properties of Pyridine-2,4-diamine (B32025)

The potential of Pyridine-2,4-diamine as a ligand stems from its structure, which contains multiple potential donor atoms: the pyridine (B92270) ring nitrogen and the two amino group nitrogens.

Monodentate, Bidentate, and Polydentate Coordination Modes

Pyridine-2,4-diamine possesses three nitrogen atoms (N1 of the pyridine ring, and the amino nitrogens at C2 and C4), making several coordination modes theoretically possible. It could act as a monodentate ligand, typically coordinating through the more basic pyridine nitrogen. wikipedia.orgjscimedcentral.com Alternatively, it could function as a bidentate ligand by forming a chelate ring. A plausible bidentate mode would involve the pyridine nitrogen (N1) and the amino group at the C2 position, which would form a stable five-membered chelate ring. libretexts.orglibretexts.org Coordination involving the C4-amino group to form a seven-membered ring with the N1 is less likely due to ring strain. The potential for the two amino groups to bridge metal centers also exists.

However, a detailed search of chemical literature did not yield specific studies that have synthesized and structurally characterized complexes of Pyridine-2,4-diamine to confirm these potential monodentate or bidentate coordination modes. While related molecules like 2-aminopyridine (B139424) are known to act as monodentate or bidentate ligands, researchgate.netrsc.org and 2,6-diaminopyridines have also been used in coordination chemistry, acs.org this information cannot be directly extrapolated to the 2,4-isomer.

Lewis Basic Character and Donor Atom Characteristics

The Lewis basicity of Pyridine-2,4-diamine is attributed to the lone pairs of electrons on its three nitrogen atoms. ebi.ac.uk The pyridine ring nitrogen is generally a good Lewis base. wikipedia.org The presence of two electron-donating amino groups on the pyridine ring is expected to increase the electron density on the ring nitrogen, enhancing its basicity compared to unsubstituted pyridine. This would suggest that Pyridine-2,4-diamine could form stable bonds with Lewis acidic metal centers. The amino groups themselves are also potential donor sites.

Despite these theoretical characteristics, specific experimental studies measuring the pKa values or detailing the donor atom preferences of Pyridine-2,4-diamine in coordination complexes are not available in the reviewed literature.

Formation and Characterization of Metal Complexes

Synthesis of Transition Metal Complexes (e.g., with Ni(II), Cu(I), Ag(I), Co(II), Zn(II))

The synthesis of transition metal complexes with pyridine-based ligands is a well-established field. wikipedia.orgmdpi.com Typically, these syntheses involve reacting a metal salt (e.g., chlorides, nitrates, acetates) with the ligand in a suitable solvent. jscimedcentral.comresearchgate.net One would anticipate that complexes of Pyridine-2,4-diamine with metals such as Ni(II), Cu(I), Ag(I), Co(II), and Zn(II) could be synthesized using similar methods.

However, searches for published research articles detailing the successful synthesis and isolation of complexes between Pyridine-2,4-diamine and these specific metal ions did not return any results. While numerous studies report on complexes with other pyridine derivatives and these metals, jscimedcentral.comresearchgate.netnih.govnih.govrsc.orgnih.govnih.gov there is no data available for the title compound.

Structural Elucidation and Geometrical Preferences of Complexes

The geometry of metal complexes is highly dependent on the metal ion's coordination number, electronic configuration, and the steric and electronic properties of the ligands. For instance, Ni(II) can form octahedral, square planar, or tetrahedral complexes, while Co(II) often adopts octahedral or tetrahedral geometries. wikipedia.orgresearchgate.net Ag(I) commonly forms linear or tetrahedral complexes, and Zn(II) typically prefers tetrahedral coordination. nih.govnih.gov

Without synthesized complexes of Pyridine-2,4-diamine, there are no crystallographic or spectroscopic data to elucidate their specific structures or geometrical preferences.

Studies on Complex Stability and the Chelate Effect

If Pyridine-2,4-diamine were to act as a bidentate ligand, the resulting chelate complexes would be expected to exhibit enhanced thermodynamic stability compared to analogous complexes with two monodentate ligands. This phenomenon, known as the chelate effect, is primarily driven by a favorable increase in entropy upon complex formation. libretexts.orglibretexts.orgblogspot.comyoutube.com The formation of a five-membered chelate ring involving the pyridine nitrogen and the 2-amino group would be particularly stable.

A comprehensive literature search found no studies on the stability constants or experimental investigation of the chelate effect for complexes of Pyridine-2,4-diamine.

Application of Chiral Pyridine-Containing Ligands in Asymmetric Complexation

Asymmetric complexation, where a chiral ligand selectively binds to a metal ion to create a chiral coordination complex, is a cornerstone of asymmetric catalysis. Chiral pyridine-containing ligands have proven to be highly effective in a wide range of enantioselective transformations. The efficacy of these ligands stems from their tunable steric and electronic properties, which allow for the creation of a well-defined chiral environment around the metal center. vot.pl

The introduction of chirality to a pyridine ligand can be achieved in several ways, such as by incorporating a chiral substituent on the pyridine ring or by constructing a C₂-symmetric bipyridine system. vot.pl These chiral ligands can then be used to catalyze a variety of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions, with high levels of enantioselectivity.

Some notable examples of chiral pyridine-containing ligand families include:

Chiral Pyridyl Alcohols and Bipyridines: These are often synthesized from the chiral pool and have been successfully employed in the enantioselective addition of organozinc reagents to aldehydes. vot.pl

Pyridine-oxazoline (PYOX) Ligands: This class of hybrid ligands has seen a resurgence in popularity and has been applied in various asymmetric catalytic reactions. nih.gov

Chiral 2,2'-Bipyridine Ligands: These have been used in nickel-catalyzed reductive additions and other coupling reactions. epa.gov

While the potential for creating chiral derivatives of pyridine-2,4-diamine exists, for instance, by introducing chiral substituents to the amino groups or the pyridine ring, a review of the current scientific literature does not reveal any specific applications of such chiral ligands in asymmetric complexation. The development of chiral versions of pyridine-2,4-diamine could be a promising avenue for future research in asymmetric catalysis, potentially leading to novel catalysts with unique reactivity and selectivity.

Catalytic Applications of Pyridine 2,4 Diamine Dihydrochloride and Its Derivatives

Role as Ligands in Homogeneous Catalysis

The nitrogen atoms of the pyridine (B92270) ring and the amino groups in 2,4-diaminopyridine derivatives enable them to act as effective ligands for transition metals, forming stable complexes that catalyze a variety of organic transformations. The ability to modify the substituents on the pyridine ring and the amino groups provides a straightforward method for tuning the catalyst's activity and selectivity. cmu.edu

Palladium complexes featuring pyridine-based ligands are recognized as efficient precatalysts for fundamental carbon-carbon bond-forming reactions, including Suzuki-Miyaura and Heck cross-coupling. nih.gov The functionalization of pyridine ligands with either electron-donating or electron-withdrawing groups can significantly alter the physicochemical properties of the palladium(II) complexes, thereby influencing their catalytic efficacy. nih.gov

In studies using a range of substituted pyridine ligands, the resulting Pd(II) complexes were found to be effective precatalysts for the Suzuki-Miyaura coupling of 4-bromoanisole (B123540) with phenylboronic acid. The majority of these catalysts produced the desired biaryl product in excellent yields, often exceeding 90%. nih.gov Similarly, these complexes demonstrated high efficiency in the Heck reaction between butyl acrylate (B77674) and iodobenzene. nih.gov Research has also demonstrated that the regioselective N-arylation of 2,4-diaminopyridine derivatives can be controlled. In the presence of a palladium catalyst, cross-coupling with aryl halides occurs preferentially at the 2-amino group. researchgate.neted.ac.uk This selectivity highlights the role of the metal catalyst in directing the reaction at a specific nucleophilic site.

Table 1: Efficacy of Pd(II)-Pyridine Complexes in Cross-Coupling Reactions This table is representative of data found in the cited literature and illustrates general findings.

| Reaction Type | Catalyst System | Substrates | Product Yield | Source |

| Suzuki-Miyaura | Pd(II) complexes with various substituted pyridine ligands | 4-Bromoanisole, Phenylboronic acid | >90% | nih.gov |

| Heck Coupling | Pd(II) complexes with various substituted pyridine ligands | Iodobenzene, Butyl acrylate | >90% | nih.gov |

| N-Arylation | Palladium catalyst | 2,4-Diaminopyridine derivative, Aryl halide | Predominantly 2-amino coupled product | researchgate.neted.ac.uk |

Derivatives of pyridine are utilized as ligands in metal-catalyzed reduction and carbonylation reactions. For instance, palladium(II) complexes incorporating pyridine derivatives have been successfully employed as catalysts for the carbonylation of nitro compounds and the reduction of nitro compounds to amines. nih.gov

In the field of catalytic hydrogenation, cobalt complexes derived from ligands that incorporate a diamine backbone have shown significant activity. A robust composite catalyst, prepared through the pyrolysis of a homobimetallic cobalt-salen complex imbued on a silica (B1680970) support, effectively catalyzed the heterogeneous hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. acs.org The precursor ligand for this salen-type complex was synthesized through the condensation of a diamine with two equivalents of a salicylaldehyde (B1680747) derivative (ortho-vanillin). acs.org This demonstrates the integral role of diamine structures as foundational components for ligands used in catalytic reduction.

Complexes of diaminopyridine have been successfully used as catalysts in atom transfer radical polymerization (ATRP), a controlled polymerization technique. A copper(I) bromide (CuBr) complex with a 2,6-bis(dialkylamino)pyridine ligand was shown to be an active catalyst for the polymerization of monomers such as styrene (B11656) and methyl methacrylate (B99206) (MMA). cmu.edu

A comparative study between a diiminopyridine and a diaminopyridine ligand in copper-mediated ATRP revealed that the amine-based ligand resulted in a more active catalyst. cmu.edu For example, the polymerization of styrene using the diaminopyridine-CuBr complex was approximately three times faster than when using the corresponding diiminopyridine complex. cmu.edu While the diaminopyridine ligand formed an active catalyst with CuBr, it led to uncontrolled polymerization of MMA when combined with iron(II) bromide (FeBr2). cmu.edu

Table 2: Performance of Diaminopyridine-CuBr Catalyst in ATRP of Styrene Data derived from research findings in the cited source.

| Parameter | Value |

| Monomer | Styrene |

| Catalyst System | 2,6-bis(dialkylamino)pyridine-CuBr |

| Polymerization Time (min) | 200 |

| Conversion (%) | 84 |

| Theoretical Molar Mass (Mn,th) ( g/mol ) | 18,300 |

| Experimental Molar Mass (Mn,exp) ( g/mol ) | 17,900 |

| Polydispersity Index (Mw/Mn) | 1.19 |

| Source | cmu.edu |

The development of chiral ligands is central to asymmetric catalysis, which aims to produce one enantiomer of a product preferentially. nih.govnih.gov Chiral pyridine-containing ligands are a significant class of compounds used for this purpose. hkbu.edu.hkresearchgate.net While C2-symmetric ligands have historically dominated the field, there is growing interest in nonsymmetrical ligands, as they can offer superior enantioselectivity in certain reactions. nih.gov

Chiral diaminopyridine derivatives fit into the category of nonsymmetrical P,N-ligands or N,N-ligands that can be fine-tuned for specific asymmetric transformations. nih.gov The modular nature of these ligands, where chirality can be introduced in various parts of the molecule, allows for the systematic screening and development of highly effective catalysts. nih.gov These ligands modify the reactivity and selectivity of a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov The synthesis of such ligands often involves building upon a core structure, such as a diamine, to introduce chiral elements and coordinating groups. wikipedia.org

Precursors for Organic and Metal-Catalysts

Pyridine-2,4-diamine (B32025) and its analogs are valuable precursors for synthesizing more elaborate catalytic structures. Their straightforward synthesis and the presence of multiple reactive sites make them ideal building blocks. cmu.edunih.gov

They serve as foundational units for constructing tridentate ligands, which bear a central pyridine unit flanked by two coordination sites. cmu.edu These ligands are then complexed with metal salts to form active catalysts for reactions like ATRP. cmu.edu Similarly, diamines are crucial starting materials in the synthesis of salen-type ligands. acs.orgwikipedia.org The condensation of a diamine with salicylaldehydes produces the tetradentate salen ligand, which can coordinate with a variety of metals like cobalt and manganese to form metal-salen complexes. acs.orgwikipedia.org These complexes are well-known catalysts for oxidation and hydrogenation reactions. acs.org Furthermore, Pyridine-2,4-diamine itself has been identified as a linker for creating Porous Organic Materials, specifically Covalent Organic Frameworks (COFs), which can be designed to have catalytic properties. cd-bioparticles.net

Supramolecular Catalysis and Functionalized Macrocyclic Systems

Supramolecular catalysis leverages non-covalent interactions to assemble catalytic systems, often mimicking the function of enzymes. wikipedia.org This approach uses molecular recognition and guest binding within a confined space, such as a supramolecular capsule, to accelerate reactions and control selectivity. wikipedia.orgmdpi.com The core principle involves creating a nano-environment with features distinct from the bulk solution, where the proximity of reactants is increased and specific reaction geometries are enforced. mdpi.com

Derivatives of aminopyridine are known to form supramolecular structures through intermolecular interactions. researchgate.net The hydrogen bonding capabilities and coordination sites of 2,4-diaminopyridine make it a suitable component for constructing functionalized macrocycles and self-assembled capsules. These systems can encapsulate guest molecules and catalyze reactions within their internal cavity. By incorporating chiral diaminopyridine units into the macrocyclic framework, it is possible to create chiral nanoreactors for asymmetric catalysis. mdpi.com The design of such systems often takes inspiration from enzymes, aiming to create an active site that recognizes a specific substrate and stabilizes the reaction's transition state. wikipedia.org

Materials Science Applications of Pyridine 2,4 Diamine Dihydrochloride Derivatives

Organic Frameworks and Supramolecular Materials Engineering

The structural features of diaminopyridine derivatives, such as their potential for forming strong, directional hydrogen bonds and their ability to coordinate with metal ions, make them excellent candidates for the design of highly ordered materials.

Covalent Organic Framework (COF) Linkers

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability. The design of COFs relies on the selection of appropriate molecular building blocks, or linkers, that dictate the framework's geometry and properties. While specific research on Pyridine-2,4-diamine (B32025) Dihydrochloride (B599025) as a direct linker is limited, the use of related diaminopyridine structures highlights their potential. For instance, 2,6-diaminopyridine (B39239) has been successfully employed as a building unit in the synthesis of novel COFs. researchgate.net

In one example, a new COF was prepared using 1,3,6,8-tetra(4-formylphenyl)pyrene (TFPPy) and 2,6-diaminopyridine (DP) as the building blocks through a Schiff base reaction. researchgate.net The resulting DP-Py COF was characterized to confirm its structure. This demonstrates the principle that diaminopyridine units can be integrated into COF structures, suggesting that 2,4-diaminopyridine derivatives could also serve as valuable linkers for creating functional porous materials. researchgate.net Pyridine-based COFs, in general, are gaining attention for applications in areas like gas storage, separation, and catalysis due to their designable pore functionality and structural stability. nih.gov

Investigation of Supramolecular Assemblies and Noncovalent Interactions

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Pyridine-amide based ligands are of particular interest in this field because they offer both structural flexibility and dual functional groups (pyridine and amide) that can participate in forming complex assemblies. rsc.org

Research into pyrazole-based coordination compounds has revealed the formation of supramolecular assemblies stabilized by various non-covalent interactions, including those involving pyridine (B92270) dicarboxylate ligands. researchgate.net These studies, which employ techniques like single-crystal X-ray diffraction and theoretical calculations, provide insight into the energetic features of these self-assembled structures. While not directly involving 2,4-diaminopyridine, this work underscores the importance of the pyridine motif in directing the formation of intricate and stable supramolecular architectures through a network of hydrogen bonds and other weak interactions. researchgate.net

Polymer Chemistry

The incorporation of pyridine moieties into polymer backbones can impart unique properties, including thermal stability, charge-carrying capabilities, and responsiveness to stimuli. Derivatives of pyridine-2,4-diamine can serve as monomers or functional components in a variety of polymerization processes.

Controlled Radical Polymerization and Ring-Opening Metathesis Polymerization Studies

Controlled/living radical polymerization (LRP) techniques are powerful tools for synthesizing polymers with well-defined architectures and narrow molecular weight distributions. nih.govaccessscience.com The presence of a pyridine group can sometimes complicate these polymerizations due to its coordination with the metal catalysts.

However, research has shown that diaminopyridine ligands can be used to form active catalysts for Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization. cmu.edu Specifically, dialkylaminopyridine complexes of copper(I) bromide have been successfully used as catalysts for the ATRP of monomers like methyl methacrylate (B99206), styrene (B11656), and methyl acrylate (B77674). cmu.edu It was found that changing from a diiminopyridine to a diaminopyridine ligand resulted in a more active catalyst. cmu.edu

| Polymerization Details with Diaminopyridine Complex (2-CuBr) cmu.edu | |

| Monomer | Methyl Acrylate (MA) |

| Catalyst | 2-CuBr |

| Result | Well-controlled polymerization |

Ring-opening metathesis polymerization (ROMP) is another important polymerization technique, particularly for strained cyclic olefins. youtube.comyoutube.com The reactivity of cycloalkenes in ROMP is influenced by ring strain, with highly strained rings like norbornene derivatives being ideal monomers. youtube.comnih.gov While direct ROMP of monomers derived from pyridine-2,4-diamine is not extensively documented, the functional group tolerance of modern ROMP catalysts suggests potential for polymerizing suitably designed pyridine-containing monomers. nsf.govrsc.org

Potential for Organic Electronic Materials and Sensing Technologies

Pyridine derivatives are widely explored for their applications in organic electronics and as chemosensors due to their fluorescent properties and ability to interact with metal ions. researchgate.netmdpi.com The fluorescence of the 2-aminopyridine (B139424) core is a known phenomenon that can be modulated by the presence of various analytes. researchgate.net

For example, a fluorescent chemosensor based on a 2-aminopyridine derivative was synthesized and shown to detect Fe³⁺ and Hg²⁺ ions through a 'switch-off' mechanism. researchgate.net Another study reported a fluorescence grating sensor using a pyridine derivative for the rapid identification of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The synthesis of these sensors often involves multi-component reactions to create 2-amino-3-cyanopyridine (B104079) derivatives. mdpi.com These examples highlight the potential of incorporating diaminopyridine structures into materials designed for sensing and other optoelectronic applications.

Corrosion Inhibition Studies

Derivatives of Pyridine-2,4-diamine have been investigated for their potential as corrosion inhibitors in various industrial applications. The efficacy of these compounds is largely attributed to the presence of nitrogen atoms in the pyridine ring and the amino groups, which can act as adsorption centers on metal surfaces. This adsorption forms a protective layer that isolates the metal from the corrosive environment.

Research in this area has explored the use of diaminopyridine compounds to prevent the degradation of metals. For instance, 2,4-diaminopyridine has been cited as a component in etching solutions designed to selectively remove polysilicon without corroding silicon oxide in microelectronic device fabrication. google.com In this context, it functions as a corrosion inhibitor for the delicate silicon oxide layers. The mechanism involves the nitrogen-containing compound adsorbing onto the silicon oxide surface, thereby protecting it from the etching agents. google.com

Similarly, the broader class of diaminopyridines has been recognized for its corrosion inhibition properties. For example, 2,6-diaminopyridine, an isomer of 2,4-diaminopyridine, has been noted for its use as a corrosion inhibitor in the petroleum and chemical processing industries. researchgate.net The protective action of these molecules is related to their ability to form stable coordination complexes with metal ions on the surface, or to form a physical barrier that prevents the diffusion of corrosive species to the metal surface. The presence of multiple amino groups on the pyridine ring enhances the electron density of the molecule, facilitating stronger adsorption onto the metal. Metal complexes of aminopyridine derivatives have also been highlighted for their application in corrosion prevention. fnasjournals.com

The following table summarizes findings on the application of Pyridine-2,4-diamine derivatives and related compounds in corrosion inhibition.

| Inhibitor | Protected Material | Application Environment | Reference |

| 2,4-Diaminopyridine | Silicon Oxide | Etching Solution | google.com |

| 2,6-Diaminopyridine | Metals | Petroleum and Chemical Processing | researchgate.net |

| Aminopyridine Derivatives | Not Specified | General Corrosion Prevention | fnasjournals.com |

Chemical Sensor Development

The unique chemical structure of Pyridine-2,4-diamine and its derivatives makes them valuable building blocks in the development of chemical sensors. The two amino groups and the pyridine nitrogen can act as binding sites for various analytes, particularly metal ions. This interaction can be designed to produce a measurable signal, such as a change in color or fluorescence, allowing for the detection and quantification of the target analyte.

One area of application is in the creation of fluorescent sensors. For example, 2,4-diaminopyridine has been used in the synthesis of more complex molecules, such as dendrimers modified with 1,8-naphthalimide (B145957) derivatives, to create novel fluorescent pH sensors. researchgate.net In such systems, the pyridine-2,4-diamine moiety can be a key part of the molecular structure that influences the sensor's response to changes in pH.

Furthermore, the ability of Pyridine-2,4-diamine to form stable complexes with metal ions is a critical feature for developing sensors for environmental and biological monitoring. A pyridine-2,4-diamine copper complex has been synthesized and studied for its catalytic activity. researchgate.netacs.org While the primary application in that study was for oxygen reduction reactions, the underlying principle of complex formation is central to the design of metal ion sensors. The interaction between the diamine and the metal ion can be tailored to be highly selective, allowing the sensor to detect a specific metal ion even in the presence of others.

The development of derivatives for specific binding applications is a common strategy. For instance, various derivatives of 2,4-diaminopyridine have been synthesized and evaluated as potential tracers for medical imaging, demonstrating that the core structure can be modified to achieve high affinity and selectivity for a specific target. mdpi.comuni-saarland.de This principle is directly transferable to the design of chemical sensors where high selectivity for a particular analyte is required.

The table below presents examples of how Pyridine-2,4-diamine derivatives are utilized in the development of chemical sensors.

| Derivative/System | Target Analyte | Sensing Principle | Reference |

| Dendrimers with 1,8-naphthalimide (synthesized using 2,4-diaminopyridine) | pH | Fluorescence | researchgate.net |

| Pyridine-2,4-diamine copper complex | Not specified as a sensor | Complex formation | researchgate.netacs.org |

| N-(4-(4-fluorophenyl)methyl)-6-(trifluoromethyl)pyridine-2,4-diamine | MvfR protein | Binding affinity | mdpi.com |

| N-(4-[3-(4-fluorophenyl)propyl]-6-(trifluoromethyl)pyridine-2,4-diamine | MvfR protein | Binding affinity | mdpi.com |

Advanced Spectroscopic and Diffraction Based Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of Pyridine-2,4-diamine (B32025) Dihydrochloride (B599025). Each technique offers unique insights into the compound's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. For Pyridine-2,4-diamine Dihydrochloride, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom.

The parent compound, 2,4-diaminopyridine, has a well-defined NMR spectrum. Upon formation of the dihydrochloride salt, the pyridine (B92270) ring nitrogen and the two exocyclic amino groups are protonated. This protonation leads to a decrease in electron density around the ring and the amino groups, resulting in a significant downfield shift of the corresponding proton and carbon signals. pw.edu.pl This deshielding effect is a key characteristic observed in the NMR spectra of pyridine hydrochlorides compared to their free base forms. pw.edu.pl

¹H NMR: The spectrum of the free base, 2,4-diaminopyridine, shows distinct signals for the aromatic protons at positions 3, 5, and 6, as well as signals for the amine protons. In the dihydrochloride salt, these aromatic protons are expected to shift downfield due to the electron-withdrawing effect of the newly formed pyridinium (B92312) and ammonium (B1175870) ions.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Note: Data for the free base is used as a reference, with predicted shifts for the dihydrochloride form based on general principles of protonation.

| Nucleus | Position | Predicted Chemical Shift (ppm) in D₂O | Comments |

| ¹H | H-3 | Downfield of 6.0 ppm | Experiences deshielding from adjacent protonated amino groups. |

| ¹H | H-5 | Downfield of 6.2 ppm | Influenced by the adjacent protonated amino group at C4. |

| ¹H | H-6 | Downfield of 7.5 ppm | Significantly deshielded by the adjacent protonated ring nitrogen. |

| ¹³C | C-2 | >160 ppm | Downfield shift due to direct attachment of a protonated amino group. |

| ¹³C | C-3 | >110 ppm | Shifted downfield relative to the free base. |

| ¹³C | C-4 | >155 ppm | Downfield shift due to direct attachment of a protonated amino group. |

| ¹³C | C-5 | >110 ppm | Shifted downfield relative to the free base. |

| ¹³C | C-6 | >150 ppm | Shifted downfield due to proximity to the protonated ring nitrogen. |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by vibrations of the pyridine ring and the amino groups.

In the free base, characteristic bands include N-H stretching vibrations for the primary amines, C-N stretching, and the aromatic C=C and C=N ring stretching vibrations. researchgate.net For the dihydrochloride salt, the formation of ammonium (R-NH₃⁺) and pyridinium (>N⁺-H) ions introduces new, prominent absorption bands. Specifically, broad and strong absorptions appear in the 2500-3200 cm⁻¹ region, which are characteristic of N⁺-H stretching vibrations. The bending vibrations for these groups also appear in the fingerprint region. FT-IR spectroscopy of pyridine adsorbed on acidic surfaces confirms the formation of pyridinium ions, showing characteristic bands around 1545 cm⁻¹ (Brønsted acid sites) and 1455 cm⁻¹ (Lewis acid sites). cet-science.comnih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N⁺-H Stretching | 3200 - 2500 (broad) | Pyridinium and Ammonium ions |

| C-H Stretching (Aromatic) | 3100 - 3000 | Pyridine Ring |

| C=N and C=C Stretching | 1650 - 1450 | Pyridine Ring |

| N⁺-H Bending | 1600 - 1500 | Pyridinium and Ammonium ions |

| C-N Stretching | 1350 - 1250 | Aryl-amine |

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions. The UV spectrum of pyridine in a neutral solvent typically shows a strong π → π* transition around 250-260 nm. researchgate.netsielc.com The presence of two electron-donating amino groups in 2,4-diaminopyridine causes a bathochromic (red) shift of these absorption maxima compared to unsubstituted pyridine.

Upon forming the dihydrochloride salt, the protonation of the nitrogen atoms has a significant effect. The lone pair of electrons on the nitrogen atoms, which are responsible for the n → π* transition, become involved in bonding with protons. This typically leads to the disappearance of the n → π* transition and a hypsochromic (blue) shift of the π → π* transitions, as the protonation lowers the energy of the n-orbital and reduces the electron-donating ability of the amino groups towards the ring. researchgate.net

Table 3: UV-Vis Absorption Data

| Compound Form | Solvent | Expected λ_max (nm) | Electronic Transition |

| Pyridine-2,4-diamine (Free Base) | Ethanol | ~280-300 | π → π |

| This compound | Water/Acidic pH | ~260-275 | π → π |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) is a common method. The analysis will not detect the intact dihydrochloride salt but rather the protonated free base, [C₅H₇N₃ + H]⁺. The molecular weight of 2,4-diaminopyridine is 109.13 g/mol . stenutz.eupharmaffiliates.com

High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the calculation of the elemental formula with high confidence. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 110.071. Fragmentation patterns observed in MS/MS experiments can further confirm the structure by showing characteristic losses, such as the loss of ammonia (B1221849) (NH₃) or hydrocyanic acid (HCN) from the pyridine ring.

Table 4: Mass Spectrometry Data for the Pyridine-2,4-diamine Cation

| Ion | Formula | Calculated m/z (Monoisotopic) | Technique |

| [M+H]⁺ | [C₅H₈N₃]⁺ | 110.0713 | ESI-HRMS |

Fluorescence spectroscopy provides information about the electronic excited states of a molecule. Many substituted pyridine derivatives are known to be fluorescent. sciforum.net For instance, various 2-aminopyridine-3,5-dicarbonitriles exhibit solid-state fluorescence with emission maxima in the range of 400–460 nm. researchgate.net The fluorescence properties, including the excitation and emission wavelengths, quantum yield, and lifetime, are highly sensitive to the molecular structure and the local environment, such as solvent polarity.

Studies on related 2-aminopyridine (B139424) derivatives show that they can serve as fluorescent probes. sciforum.net While specific fluorescence data for this compound is not extensively documented in the searched literature, it is plausible that it exhibits fluorescence. The protonation in the dihydrochloride salt would be expected to alter the fluorescence properties compared to the free base, likely causing a shift in the emission wavelength and a change in the quantum yield due to the altered electronic structure.

Crystallographic Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise measurements of bond lengths, bond angles, torsion angles, and details about the crystal packing and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound was not found in the searched results, analysis of closely related structures, such as 2,4,6-triaminopyrimidine-1,3-diium dinitrate, demonstrates the typical data obtained. researchgate.net In such structures, the cations and anions are linked by extensive N—H···O or, in the case of the dihydrochloride, N—H···Cl hydrogen bonds, forming one- or multi-dimensional supramolecular networks. researchgate.netnih.gov The analysis also provides key geometric parameters, such as the planarity of the aromatic ring and the geometry of the ammonium groups.

Table 5: Expected Crystallographic Data Parameters for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell. |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, N-H). |

| Bond Angles | Angles formed by three connected atoms (e.g., C-N-C). |

| Hydrogen Bonding | Geometry (donor-acceptor distance and angle) of intermolecular N-H···Cl interactions. |

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure Determination